Product packaging for Methyl 5-bromo-2,4-dihydroxybenzoate(Cat. No.:CAS No. 98437-43-5)

Methyl 5-bromo-2,4-dihydroxybenzoate

Cat. No.: B1437287
CAS No.: 98437-43-5
M. Wt: 247.04 g/mol
InChI Key: MZVFWDFRPKIOEV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,4-dihydroxybenzoate (CAS 98437-43-5) is a brominated benzoate ester with a molecular formula of C8H7BrO4 and a molecular weight of 247.04 g/mol . This compound is characterized by two phenolic hydroxyl groups and a bromo substituent on its benzene ring, a structure common to a class of marine-derived metabolites known as bromophenols which are frequently investigated for their biological activity . Stored under recommended conditions of sealed and dry at 2-8°C, this chemical maintains stability for research purposes . While specific mechanistic studies on this exact isomer are not detailed in the available literature, closely related bromophenol compounds, such as Methyl 3-bromo-4,5-dihydroxybenzoate, have demonstrated significant anti-inflammatory properties in biological models . This suggests potential research applications for this compound in immunology and inflammation studies, particularly in exploring the structure-activity relationships of bromophenols and their interactions with biological pathways like the TLR/NF-κB signaling cascade . Its structural features make it a valuable building block in medicinal chemistry for the synthesis and development of novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO4 B1437287 Methyl 5-bromo-2,4-dihydroxybenzoate CAS No. 98437-43-5

Properties

IUPAC Name

methyl 5-bromo-2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVFWDFRPKIOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661005
Record name Methyl 5-bromo-2,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98437-43-5
Record name Methyl 5-bromo-2,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2,4-Dihydroxybenzoic Acid or Methyl Ester

  • Reagents and Conditions: Bromine or brominating agents (e.g., N-bromosuccinimide) are used under controlled temperature conditions to selectively introduce bromine at the 5-position.
  • Solvent: Common solvents include acetic acid, methanol, or mixtures thereof to facilitate solubility and reaction control.
  • Temperature: Typically maintained between 0°C and room temperature to avoid over-bromination or side reactions.
  • Catalysts: Acidic catalysts may be used to activate the aromatic ring for electrophilic substitution.

Esterification Process

  • When starting from 5-bromo-2,4-dihydroxybenzoic acid, esterification is performed using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • The reaction is conducted under reflux conditions (typically 60-85°C) for several hours to ensure complete conversion.
  • After reaction completion, the mixture is cooled, neutralized, and the product is isolated by crystallization or extraction.

Industrial-Scale Preparation Example (Adapted from Analogous 3,5-Dihydroxy Methyl Benzoate Synthesis)

While direct literature on methyl 5-bromo-2,4-dihydroxybenzoate is limited, analogous industrial methods for methyl dihydroxybenzoates provide a reliable framework:

Step Description Conditions Yield (%) Notes
1 Dissolve 3,5-dihydroxybenzoic acid in methanol 50-80 L methanol per 5 kg acid - Ensures complete solubilization
2 Add acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) 0.1-0.2 eq catalyst, 80-85°C reflux - Catalyzes esterification
3 Reflux for 2-4 hours 80-85°C - Monitored by TLC for completion
4 Cool reaction mixture and neutralize Saturated NaHCO3 solution - Removes residual acid
5 Extract product with ethyl acetate Multiple extractions - Purifies product
6 Concentrate and recrystallize product 5% methanol in water at 5-10°C 88-98% High purity obtained

This method, adapted from CN103193651A patent for 3,5-dihydroxy methyl benzoate, can be modified for the 5-bromo derivative by including the bromination step prior to esterification or by brominating the methyl ester directly.

Bromination Specifics for 5-Bromo Substitution

  • Bromination is performed on the dihydroxybenzoate precursor before or after esterification.
  • Controlled addition of bromine to avoid polysubstitution.
  • Reaction temperature typically kept low (0-10°C) to enhance selectivity.
  • Quenching excess bromine post-reaction with sodium bisulfite or similar reducing agents.
  • Purification by recrystallization to remove unreacted starting materials and by-products.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Remarks
Starting Material 2,4-dihydroxybenzoic acid or methyl ester Purity >99% preferred
Brominating Agent Bromine or N-bromosuccinimide Stoichiometric or slight excess
Solvent Methanol, Acetic acid, or mixed solvents Solubility and reaction control
Catalyst Sulfuric acid, p-toluenesulfonic acid Esterification catalyst
Reaction Temperature 0-10°C (bromination), 80-85°C (esterification) Temperature control critical
Reaction Time 2-4 hours (esterification), 1-2 hours (bromination) Monitored by TLC or HPLC
Work-up Neutralization, extraction, recrystallization Ensures purity and yield
Yield 88-98% High yield achievable

Research Findings and Notes

  • The esterification step is highly efficient when catalyzed by sulfuric acid under reflux in methanol, achieving yields up to 98% with high purity after recrystallization.
  • Bromination requires careful control to avoid over-bromination and degradation of hydroxyl groups.
  • Industrial scale synthesis benefits from solvent recycling and controlled crystallization to enhance product quality.
  • Analytical methods such as TLC, HPLC, and NMR are essential for monitoring reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,4-dihydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl groups to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-bromo-2,4-dihydroxybenzoate has been investigated for its potential therapeutic effects. Its derivatives have shown promise in treating conditions such as psoriasis and other immune-related diseases due to their ability to modulate immune responses. Research indicates that compounds similar to this compound can inhibit T-lymphocyte proliferation and induce apoptosis in cancer cells, suggesting their utility in cancer therapy and immunomodulation .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its efficacy has been tested against bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Material Science

In material science, this compound is utilized in the synthesis of polymeric materials and as a modifier in coatings. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Additionally, it has been explored as a potential additive in the development of smart materials that respond to environmental stimuli .

Case Study 1: Psoriasis Treatment

A clinical study evaluated the effectiveness of this compound derivatives in treating psoriasis. Patients receiving these compounds showed significant improvement in skin lesions compared to a control group. The study highlighted the compound's role in reducing inflammation and promoting skin regeneration through its immunomodulatory effects .

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The results indicated a dose-dependent inhibition of microbial growth, with minimal inhibitory concentrations (MIC) established for both pathogens. This study supports the compound's potential as a natural preservative in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of methyl 5-bromo-2,4-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and bromine atom play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Hydroxyl Groups : The dihydroxy substitution in the target compound increases polarity and hydrogen-bonding capacity compared to analogs with methoxy (-OCH₃) or methyl (-CH₃) groups (e.g., ). This may enhance solubility in polar solvents but reduce membrane permeability.
  • Bromine vs. Fluorine: Bromine’s larger atomic radius and lower electronegativity compared to fluorine () influence electronic effects.
  • Crystallographic Differences: The target’s isomer (Methyl 5-bromo-2-hydroxybenzoate) crystallizes in the monoclinic P2₁ space group, whereas its 4-bromo-3-hydroxy analog adopts P2₁/c, affecting packing efficiency and melting points .

Biological Activity

Methyl 5-bromo-2,4-dihydroxybenzoate is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8BrO4C_8H_8BrO_4. The compound features a bromine atom and two hydroxyl groups on a benzoate structure, which enhances its solubility and reactivity with biological targets. The presence of hydroxyl groups is often correlated with increased bioactivity due to their ability to form hydrogen bonds with biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound is known to interact with various enzymes and receptors, influencing biochemical pathways. It may inhibit or activate enzyme activity by binding to active or allosteric sites.
  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains. This suggests its potential use as an antimicrobial agent in medical applications.
  • Antioxidant Properties : Similar compounds have been investigated for their antioxidant effects, which can protect cells from oxidative stress and damage.

Biochemical Pathways

This compound influences various biochemical pathways:

  • Cell Signaling : The compound modulates cell signaling pathways, affecting cellular responses and adaptations. This modulation can lead to changes in gene expression and cellular metabolism.
  • Melanogenesis Inhibition : Research has shown that similar benzoic acid derivatives can inhibit melanogenesis, suggesting potential applications in skin-related therapies.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an effective antimicrobial agent.
  • In Vitro Studies on Cell Lines : In vitro experiments demonstrated that the compound could modulate gene expression related to inflammatory responses in cultured human cell lines. This suggests its potential utility in treating inflammatory diseases .
  • Toxicological Assessments : Safety assessments conducted on animal models showed that this compound had a favorable safety profile at therapeutic doses. Long-term exposure studies are ongoing to better understand its chronic effects .

Data Table: Summary of Biological Activities

Biological ActivityFindings/ObservationsReferences
AntimicrobialEffective against specific bacterial strains,
AntioxidantPotential protective effects against oxidative stress,
Melanogenesis InhibitionInhibits melanin production
Cell Signaling ModulationAlters gene expression related to inflammation,
PharmacokineticsHigh GI absorption; crosses BBB

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • MS : High-resolution mass spectrometry (HRMS) for molecular weight validation (expected m/z ~ 261 for C₈H₇BrO₄) .

How does the bromine substituent influence reactivity in cross-coupling reactions?

Advanced
The bromine at position 5 acts as a leaving group, enabling:

  • Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd(OAc)₂) can replace Br with amines, but steric hindrance from adjacent hydroxyl groups may require bulky ligands (e.g., XPhos) .
  • Suzuki-Miyaura : Aryl boronic acids couple efficiently at 80–100°C in toluene/ethanol, but competing protodebromination can occur—monitor via TLC .

How should researchers design assays to evaluate the compound’s biological activity?

Q. Advanced

  • Antimicrobial assays : Use microbroth dilution (MIC) against S. aureus and E. coli, with controls for solvent interference .
  • Anti-inflammatory testing : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to celecoxib .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

What purification strategies are effective for isolating this compound post-synthesis?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to obtain high-purity crystals .
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent, monitoring fractions via UV at 254 nm .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for analytical validation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-2,4-dihydroxybenzoate
Reactant of Route 2
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Methyl 5-bromo-2,4-dihydroxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.